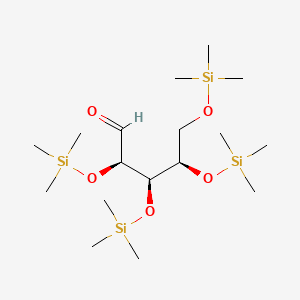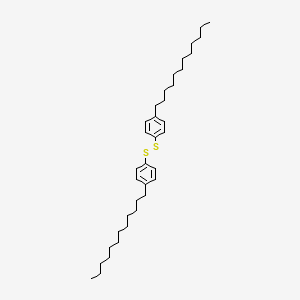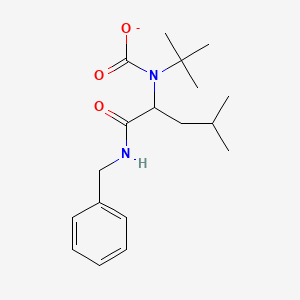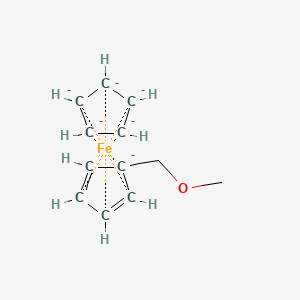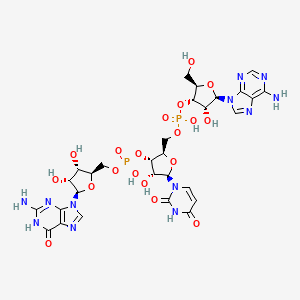
ApUpG
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Adenylyl(3’-5’)uridylyl(3’-5’)guanosine, commonly referred to as ApUpG, is a trinucleotide composed of adenosine, uridine, and guanosine linked through phosphodiester bonds. This compound is a type of polyribonucleotide, which plays a crucial role in various biological processes, including the synthesis of RNA and the regulation of gene expression.
準備方法
Synthetic Routes and Reaction Conditions
ApUpG can be synthesized through a series of enzymatic reactions involving specific nucleotides and enzymes. One common method involves the use of ribonuclease T1 to catalyze the formation of the trinucleotide from its mononucleotide components. The reaction mixture typically contains Tris-HCl buffer (pH 8.1), magnesium acetate, copper sulfate, guanosine diphosphate (GDP), and adenosine uridine (ApU) in the presence of ribonuclease T1 .
Industrial Production Methods
Industrial production of this compound involves large-scale enzymatic synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the purification of the synthesized trinucleotide through chromatographic techniques such as ion-exchange chromatography and high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
ApUpG undergoes various chemical reactions, including hydrolysis, oxidation, and substitution. These reactions are essential for its role in biological systems and its applications in scientific research.
Common Reagents and Conditions
Substitution: Various nucleophiles can react with the aldehyde groups formed during oxidation to produce substituted derivatives of this compound.
Major Products Formed
The major products formed from these reactions include dialdehyde derivatives, substituted nucleotides, and other modified trinucleotides, which are useful for further biochemical studies and applications.
科学的研究の応用
ApUpG has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:
RNA Sequencing: This compound is used as a model compound for studying RNA sequencing and the analysis of polyribonucleotides.
Gene Expression Studies: It serves as a substrate for investigating the mechanisms of gene expression and regulation.
Drug Development: this compound is utilized in the development of nucleotide-based drugs and therapeutic agents.
Biochemical Research: It is employed in various biochemical assays to study enzyme kinetics, nucleic acid interactions, and other molecular processes.
作用機序
The mechanism of action of ApUpG involves its interaction with specific molecular targets and pathways within biological systems. This compound can bind to RNA polymerase and other nucleic acid-binding proteins, influencing the transcription and translation processes. The compound’s effects are mediated through its ability to form stable complexes with these proteins, thereby modulating their activity and function.
類似化合物との比較
Similar Compounds
Adenylyl(3’-5’)adenylyl(3’-5’)adenosine (ApApA): Similar in structure but composed of three adenosine units.
Adenylyl(3’-5’)adenylyl(3’-5’)guanosine (ApApG): Contains two adenosine units and one guanosine unit.
Uridylyl(3’-5’)uridylyl(3’-5’)guanosine (UpUpG): Composed of two uridine units and one guanosine unit.
Uniqueness of ApUpG
This compound is unique due to its specific sequence of adenosine, uridine, and guanosine, which allows it to interact with a distinct set of molecular targets and participate in unique biochemical pathways. This specificity makes it a valuable tool for studying RNA-related processes and developing nucleotide-based therapeutics .
特性
| 3494-35-7 | |
分子式 |
C29H36N12O19P2 |
分子量 |
918.6 g/mol |
IUPAC名 |
[(2R,3S,4R,5R)-3-[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-yl]methyl [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C29H36N12O19P2/c30-21-13-22(33-6-32-21)40(7-34-13)27-17(46)19(9(3-42)56-27)59-62(52,53)55-5-11-20(18(47)26(58-11)39-2-1-12(43)36-29(39)49)60-61(50,51)54-4-10-15(44)16(45)25(57-10)41-8-35-14-23(41)37-28(31)38-24(14)48/h1-2,6-11,15-20,25-27,42,44-47H,3-5H2,(H,50,51)(H,52,53)(H2,30,32,33)(H,36,43,49)(H3,31,37,38,48)/t9-,10-,11-,15-,16-,17-,18-,19-,20-,25-,26-,27-/m1/s1 |
InChIキー |
IPRPWOOUPLMMGU-POYLIAOGSA-N |
異性体SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O[C@@H]3[C@H](O[C@H]([C@@H]3O)N4C=NC5=C(N=CN=C54)N)CO)OP(=O)(O)OC[C@@H]6[C@H]([C@H]([C@@H](O6)N7C=NC8=C7N=C(NC8=O)N)O)O)O |
正規SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OC3C(OC(C3O)N4C=NC5=C(N=CN=C54)N)CO)OP(=O)(O)OCC6C(C(C(O6)N7C=NC8=C7N=C(NC8=O)N)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


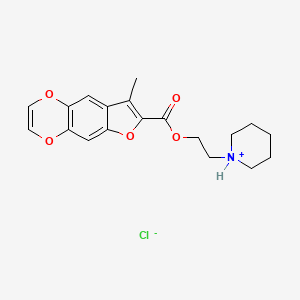
![sodium;2-[(2E)-2-benzylidenehydrazinyl]-4-sulfobenzoic acid](/img/structure/B13748546.png)
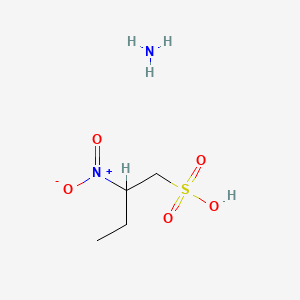
![N-(4-Chloro-2-methylphenyl)-3-hydroxy-4-[(2-methylphenyl)azo]naphthalene-2-carboxamide](/img/no-structure.png)

